7-Chloro-6-nitroquinoline
Overview
Description
7-Chloro-6-nitroquinoline is a crystalline solid that is soluble in organic solvents but not in water . It has a molecular weight of 208.6 . The IUPAC name for this compound is 7-chloro-6-nitroquinoline .
Synthesis Analysis
The synthesis of quinoline and its analogues has been reported in numerous articles. Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 7-Chloro-6-nitroquinoline is represented by the InChI code 1S/C9H5ClN2O2/c10-7-5-8-6 (2-1-3-11-8)4-9 (7)12 (13)14/h1-5H . This indicates that the compound has a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Nitroquinolines are considered important functional derivatives in synthetic organic chemistry since they are accessible precursors of many useful compounds such as drugs, polymers, and dyes .Physical And Chemical Properties Analysis
7-Chloro-6-nitroquinoline is a solid at room temperature .Scientific Research Applications
Industrial and Synthetic Organic Chemistry
Quinoline, which “7-Chloro-6-nitroquinoline” is a derivative of, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role as a vital scaffold for leads in drug discovery .
Drug Discovery
Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . They are present in various therapeutic agents .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity . This makes “7-Chloro-6-nitroquinoline” a compound of interest in cancer research.
Antioxidant Activity
Quinoline derivatives have also demonstrated antioxidant activity . This suggests that “7-Chloro-6-nitroquinoline” could be used in research related to oxidative stress and related diseases.
Anti-inflammatory Activity
The anti-inflammatory activity of quinoline derivatives indicates that “7-Chloro-6-nitroquinoline” could be useful in the study of inflammatory diseases.
Antimalarial Activity
Quinoline derivatives have been found to have antimalarial properties . This suggests potential applications of “7-Chloro-6-nitroquinoline” in malaria research.
Anti-SARS-CoV-2 Activity
In the context of the recent pandemic, quinoline derivatives have shown anti-SARS-CoV-2 activity . This indicates that “7-Chloro-6-nitroquinoline” could be relevant in COVID-19 research.
Antituberculosis Activity
Finally, quinoline derivatives have demonstrated antituberculosis activity . This suggests that “7-Chloro-6-nitroquinoline” could be used in tuberculosis research.
Safety and Hazards
Future Directions
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
properties
IUPAC Name |
7-chloro-6-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-5-8-6(2-1-3-11-8)4-9(7)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJPESBDOWOQAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284964 | |
Record name | 7-chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-nitroquinoline | |
CAS RN |
58416-31-2 | |
Record name | 58416-31-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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